Home > Products > Screening Compounds P89429 > Neurotensin, ser(7)-
Neurotensin, ser(7)- - 104969-72-4

Neurotensin, ser(7)-

Catalog Number: EVT-1164869
CAS Number: 104969-72-4
Molecular Formula: C76H119N21O21
Molecular Weight: 1662.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neurotensin was first isolated from bovine hypothalami in 1973 and is classified as a neuropeptide. It is primarily found in the central nervous system and the gastrointestinal tract. Neurotensin receptors, particularly neurotensin receptor 1, are G protein-coupled receptors that mediate the peptide's effects. The classification of neurotensin variants like Ser(7)- is based on their amino acid composition and structural modifications.

Synthesis Analysis

The synthesis of neurotensin analogs, including Neurotensin, Ser(7)-, typically employs solid-phase peptide synthesis techniques. The synthesis process involves several key steps:

  1. Starting Material: The synthesis begins with the appropriate amino acid derivatives attached to a solid support.
  2. Coupling Reactions: Amino acids are sequentially added through coupling reactions, often utilizing activating agents such as dicyclohexylcarbodiimide to facilitate bond formation.
  3. Cyclization: For some variants, cyclization may be performed to stabilize the structure; this can involve forming disulfide bonds or other cyclic structures.
  4. Purification: After synthesis, crude peptides are purified using high-performance liquid chromatography to isolate the desired product.

For instance, a study demonstrated that neurotensin analogs were synthesized by replacing specific amino acids with nonnatural residues to enhance receptor binding affinity and stability .

Molecular Structure Analysis

The molecular structure of Neurotensin, Ser(7)- consists of 13 amino acids with the sequence: Glu-Leu-Tyr-Glu-Asn-Pro-Arg-Ser-Pro-Tyr-Ile-Leu-OH. The structural integrity is crucial for its biological function.

  • Key Structural Features:
    • Peptide Backbone: The backbone consists of amide bonds formed between amino acids.
    • Side Chains: Each amino acid contributes distinct side chains that influence the peptide's hydrophilicity and interaction with receptors.
    • Conformational Flexibility: The peptide exhibits conformational flexibility which is essential for binding to its receptor.

Nuclear magnetic resonance studies have shown that neurotensin can adopt multiple conformations depending on its environment and ligand interactions .

Chemical Reactions Analysis

Neurotensin undergoes various chemical reactions that are critical for its biological activity:

  1. Receptor Binding: Neurotensin binds to neurotensin receptors (NTSR), triggering intracellular signaling pathways.
  2. Hydrolysis: In biological systems, neurotensin can be hydrolyzed by peptidases, which may deactivate the peptide and regulate its signaling duration.
  3. Labeling Reactions: Radiolabeled analogs have been synthesized for imaging applications in cancer research, demonstrating neurotensin's potential in targeted therapies .
Mechanism of Action

The mechanism of action for Neurotensin, Ser(7)- involves binding to neurotensin receptor 1 (NTSR1), which activates intracellular signaling cascades:

  • Induced-Fit Mechanism: Upon binding, conformational changes occur in both the receptor and the ligand. This mechanism allows for a more precise interaction between neurotensin and NTSR1 .
  • Signal Transduction: Activation of NTSR1 leads to downstream effects involving G proteins that activate pathways such as phospholipase C and mitogen-activated protein kinases.

This complex interaction underscores the importance of structural modifications like those seen in Neurotensin, Ser(7)- for enhancing receptor affinity and specificity.

Physical and Chemical Properties Analysis

Neurotensin variants exhibit distinct physical and chemical properties:

  • Molecular Weight: The molecular weight of Neurotensin, Ser(7)- is approximately 1640 Da.
  • Solubility: It is generally soluble in water due to its polar amino acid composition.
  • Stability: Stability can vary depending on modifications; for instance, cyclization can enhance resistance to enzymatic degradation.

Analytical techniques such as mass spectrometry and high-performance liquid chromatography are often employed to characterize these properties accurately.

Applications

Neurotensin and its analogs have diverse scientific applications:

  1. Cancer Research: Neurotensin is implicated in oncogenic signaling pathways; thus, it serves as a target for developing imaging agents and therapeutic compounds .
  2. Neurological Studies: Understanding neurotensin's role in neurotransmission can provide insights into pain management and appetite regulation.
  3. Drug Development: Modifications like Ser(7)- can enhance the pharmacological profile of neurotensin analogs for potential therapeutic use in various conditions.
Biosynthesis, Post-Translational Processing, and Structural Variations

Evolutionary Conservation of Neurotensin Precursor Proteins Across Species

Neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) and its structurally related peptide neuromedin N are encoded by a single gene that yields a common precursor protein. This precursor exhibits significant evolutionary conservation across mammalian species, though critical divergences exist in specific domains. The precursor structure comprises four lysine-arginine dibasic residues serving as proteolytic cleavage sites, flanking neurotensin, neuromedin N, and additional peptide sequences including a lysine-proline-leucine-valine-leucine (KLPLVL or K6L) segment and a glutamate-lysine-glutamate-glutamate-valine-isoleucine (EKEEVI or E6I) segment [1] [7]. Comparative genomics reveals that the neurotensin/neuromedin N gene maintains a conserved exon-intron structure from rodents to primates, facilitating the generation of identical bioactive peptides (neurotensin and neuromedin N) despite sequence variations in non-functional regions [4] [8]. Notably, recent single-cell multi-omics analyses highlight that the regulatory sequences (cis-regulatory elements) controlling precursor gene expression display greater divergence than the protein-coding regions themselves. This divergence underlies species-specific expression patterns, particularly in glial cells within the cerebral cortex, which show threefold higher transcriptomic divergence compared to neurons [8] [9].

Table 1: Evolutionary Features of Neurotensin/Neuromedin N Precursor

FeatureEvolutionary ConservationKey Divergence Points
Gene StructureConserved exon organization across mammals [4]Non-coding regulatory elements (enhancers/promoters) [9]
Precursor DomainsNeurotensin and neuromedin N sequences highly conserved [1] [7]E6I and K6L linker regions show species-specific mutation rates [1]
Expression PatternsEnriched in CNS (e.g., hypothalamus, hippocampus) and GI tract across species [5]Cortical glial cells exhibit human-specific expression divergence [8] [9]
Processing EnzymesProhormone convertases (PC1/3, PC2) conserved [1]Tissue-specific enzyme isoforms (e.g., intestinal vs. neuronal) [4]

Proteolytic Cleavage Mechanisms in Neurotensin/Neuromedin N Maturation

The maturation of neurotensin and neuromedin N from their precursor relies strictly on tissue-specific proteolytic cleavage at paired basic residues (Lys-Arg or Arg-Arg). Biochemical studies in rat brain demonstrate that all four dibasic sites within the precursor undergo cleavage, albeit with varying efficiencies depending on the brain region [1] [7]. The primary enzymes responsible are calcium-dependent prohormone convertases (PC1/3 and PC2), which recognize and cleave C-terminal to arginine residues within these pairs. This generates:

  • Neurotensin (NT)
  • Neuromedin N (NN)
  • A N-terminal peptide exposing the EKEEVI (E6I) sequence
  • A linker peptide exposing the KLPLVL (K6L) sequence [1]

Immunohistochemical studies using antibodies specific to neurotensin, E6I, and K6L reveal that cleavage efficiency is spatially regulated. For instance, cleavage at the site exposing the E6I sequence occurs more efficiently than at the K6L site in most rat brain regions, evidenced by stronger E6I immunoreactivity in neuronal perikarya and terminals. Colchicine pretreatment significantly increases detectable neurotensin and E6I-containing cell bodies but has minimal effect on K6L immunoreactivity, indicating that cleavage exposing K6L occurs distal to the cell body, likely during axonal transport or in terminals [1] [7]. Furthermore, biochemical characterization confirms differential processing between the brain and intestine. Brain tissue favors the production of neurotensin and neuromedin N, while intestinal tissues generate larger, incompletely processed forms under certain conditions [4] [7]. Mitochondrial peptidases like neurolysin further degrade bioactive fragments post-secretion, cleaving neurotensin at the Pro¹⁰-Tyr¹¹ bond and requiring conformational changes in the enzyme for substrate binding and catalysis [3] [6].

Ser(7) Substitution: Comparative Analysis of Guinea Pig vs. Bovine Isoforms

A critical structural variation occurs at position 7 of neurotensin, where a proline residue (Pro⁷) in bovine/human neurotensin is substituted by serine (Ser⁷) in guinea pig neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Ser-Arg-Arg-Pro-Tyr-Ile-Leu). This [Ser⁷]neurotensin isoform was isolated from guinea pig intestine and brain and synthesized to confirm its structure and activity [2] [5]. Pharmacological studies reveal this single substitution significantly alters receptor interactions:

  • Binding Affinity: Synthetic [Ser⁷]neurotensin exhibits approximately 10-fold lower binding affinity for human neurotensin receptor type 1 (NTS1), rat NTS1 and NTS2, and mouse NTS3 receptors compared to bovine neurotensin [2] [10].
  • Functional Anomalies: The substitution explains previously observed anomalous responses of guinea pig tissues (e.g., ileum relaxation) to bovine neurotensin, which lacks Ser⁷. Guinea pig tissues respond predictably to their endogenous [Ser⁷] isoform [2] [5].
  • Glycosylation Effects: An invertebrate analog, contulakin-G, shares the C-terminal sequence with neurotensin but includes Thr¹⁰ glycosylation. Notably, glycosylation reduces binding affinity at neurotensin receptors but paradoxically increases in vivo potency 10-fold compared to its non-glycosylated form. This contrasts with the [Ser⁷] substitution, which directly reduces affinity without glycosylation [10]. The mechanism suggests Ser⁷ may influence peptide conformation or receptor docking. Kinetic studies using ¹⁹F-NMR and stopped-flow fluorescence indicate that neurotensin binding to NTS1 follows an induced-fit mechanism where conformational changes in the receptor extracellular loops (particularly ECL2) occur after initial ligand binding. Substitutions like Ser⁷ may disrupt the kinetics of this conformational transition [6].

Tissue-Specific Processing Patterns and Bioactive Fragment Generation

The generation of bioactive neurotensin fragments is highly dependent on tissue context, driven by differential expression of processing enzymes and compartmentalization. Key patterns include:

  • Central Nervous System (CNS) vs. Gastrointestinal Tract: In the rat brain, processing is efficient, yielding abundant neurotensin, neuromedin N, E6I, and smaller amounts of K6L peptides. Conversely, intestinal processing can favor larger intermediates or alternate products like [Ser⁷]neurotensin in guinea pigs. Intestinal N-cells release neurotensin in response to luminal lipids, while neuronal release is activity-dependent [1] [4] [5].
  • Regional Brain Specificity: Within the rat CNS, cleavage efficiency varies markedly. The globus pallidus contains extensive K6L- and E6I-immunoreactive terminals but relatively sparse neurotensin-positive fibers. Conversely, the ventral tegmental area and hypothalamus show strong neurotensin and E6I co-localization in dopaminergic neurons. Double-labeling immunofluorescence confirms neurotensin, E6I, and K6L coexist within the same neurons, proving a common precursor origin, but their relative abundances indicate region-dependent cleavage rates [1] [7].
  • Bioactive Fragments: Beyond full-length neurotensin (NT1-13), shorter C-terminal fragments like NT8-13 retain significant receptor affinity and biological activity. NT8-13 is the minimal sequence required for high-affinity binding to NTS1. Tissue-specific endopeptidases (e.g., neurolysin in mitochondria) further process neurotensin into fragments like NT1-10, NT1-11, or NT1-12, which are generally inactive, and hydrophobic fragments (e.g., Aβ³⁵⁻⁴⁰ in amyloid-β degradation by neurolysin) [3] [6].

Table 2: Tissue-Specific Processing Products of Neurotensin/Neuromedin N Precursor

Tissue/RegionDominant Maturation ProductsKey Enzymes InvolvedFunctional Implication
Rat Brain (General)Neurotensin, Neuromedin N, E6I-peptide, K6L-peptidePC1/3, PC2, Neurolysin [1] [3] [7]Neurotransmission/modulation (e.g., dopamine interaction)
Rat Globus PallidusK6L-peptide, E6I-peptide > Neurotensin [1] [7]PC1/3 (less efficient C-terminal cleavage)Unknown (distinct signaling pathways?)
Guinea Pig Intestine[Ser⁷]Neurotensin [2]Intestinal prohormone convertasesRegulation of gut motility, secretion
MitochondriaNT1-8, NT1-10, NT1-11, NT1-12 [3]Neurolysin, Presequence protease (PreP/PITRM1)Peptide degradation; clearance of targeting peptides

This tissue-specific processing dictates the bioactive peptide landscape, influencing receptor activation profiles and physiological outcomes in a spatiotemporally controlled manner.

Properties

CAS Number

104969-72-4

Product Name

Neurotensin, ser(7)-

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C76H119N21O21

Molecular Weight

1662.9 g/mol

InChI

InChI=1S/C76H119N21O21/c1-7-41(6)61(72(115)94-55(74(117)118)34-40(4)5)96-69(112)53(36-43-19-23-45(100)24-20-43)93-71(114)57-16-12-32-97(57)73(116)50(15-11-31-84-76(81)82)89-62(105)47(14-10-30-83-75(79)80)87-70(113)56(38-98)95-63(106)46(13-8-9-29-77)86-68(111)54(37-58(78)101)92-65(108)49(26-28-60(103)104)88-67(110)52(35-42-17-21-44(99)22-18-42)91-66(109)51(33-39(2)3)90-64(107)48-25-27-59(102)85-48/h17-24,39-41,46-57,61,98-100H,7-16,25-38,77H2,1-6H3,(H2,78,101)(H,85,102)(H,86,111)(H,87,113)(H,88,110)(H,89,105)(H,90,107)(H,91,109)(H,92,108)(H,93,114)(H,94,115)(H,95,106)(H,96,112)(H,103,104)(H,117,118)(H4,79,80,83)(H4,81,82,84)/t41-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1

InChI Key

ZBPLQJQLWYPGOF-CNPUEMECSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4

Synonyms

7-Ser-neurotensin
neurotensin, Ser(7)-
neurotensin, serine(7)-

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C4CCC(=O)N4

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.